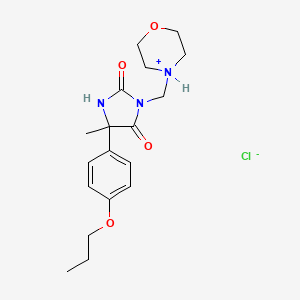
3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydantoin core substituted with a morpholinomethyl group and a p-propoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride typically involves the following steps:
Formation of the Hydantoin Core: The hydantoin core can be synthesized through the reaction of an amino acid or its derivative with urea or a urea derivative under acidic or basic conditions.
Substitution with Morpholinomethyl Group: The hydantoin core is then reacted with formaldehyde and morpholine to introduce the morpholinomethyl group. This reaction is usually carried out in the presence of an acid catalyst.
Introduction of p-Propoxyphenyl Group: The final step involves the reaction of the intermediate product with p-propoxybenzyl chloride under basic conditions to introduce the p-propoxyphenyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinomethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the hydantoin core or the aromatic ring, resulting in various reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring, where the p-propoxy group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions, often under basic conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Reduced forms of the hydantoin core or aromatic ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate various signaling pathways, leading to changes in cellular functions and activities.
Vergleich Mit ähnlichen Verbindungen
3-(Morpholinomethyl)-5-phenylhydantoin hydrochloride: Lacks the p-propoxy group, making it less hydrophobic.
5-(p-Propoxyphenyl)-5-methylhydantoin: Lacks the morpholinomethyl group, affecting its reactivity and biological activity.
Uniqueness: 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride is unique due to the presence of both the morpholinomethyl and p-propoxyphenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
98402-04-1 |
|---|---|
Molekularformel |
C18H26ClN3O4 |
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propoxyphenyl)imidazolidine-2,4-dione;chloride |
InChI |
InChI=1S/C18H25N3O4.ClH/c1-3-10-25-15-6-4-14(5-7-15)18(2)16(22)21(17(23)19-18)13-20-8-11-24-12-9-20;/h4-7H,3,8-13H2,1-2H3,(H,19,23);1H |
InChI-Schlüssel |
CKJAIBGBEMDYOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C[NH+]3CCOCC3)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


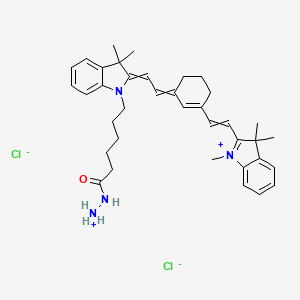
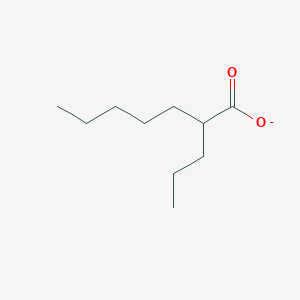
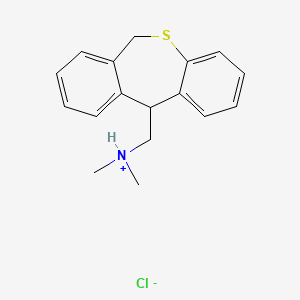
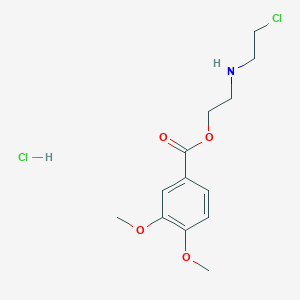
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)


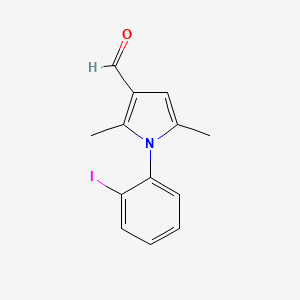

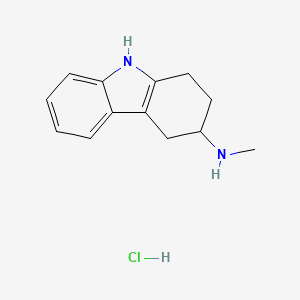
![1-Ethyl-4-((E)-3-[1-ethyl-6-(methoxycarbonyl)-4(1H)-quinolinylidene]-1-propenyl)-6-(methoxycarbonyl)quinolinium iodide](/img/structure/B13790162.png)
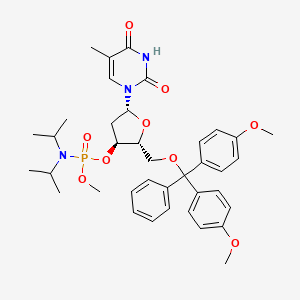
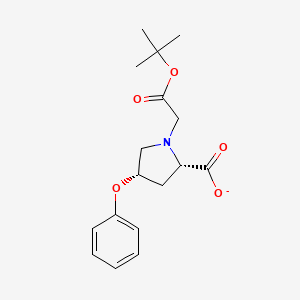
![Methanol, [(4-methylphenyl)imino]bis-(9CI)](/img/structure/B13790182.png)
